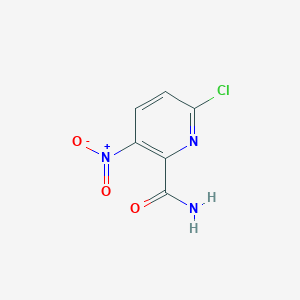

6-Chloro-3-nitropicolinamide

Description

Properties

IUPAC Name |

6-chloro-3-nitropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O3/c7-4-2-1-3(10(12)13)5(9-4)6(8)11/h1-2H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUHUTYSEVDKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441397 | |

| Record name | 6-Chloro-3-nitropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-21-5 | |

| Record name | 6-Chloro-3-nitropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-3-nitropicolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible synthetic pathway for 6-Chloro-3-nitropicolinamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the commercially available 6-chloropicolinic acid. This document provides detailed experimental protocols, quantitative data extrapolated from analogous reactions, and a visual representation of the synthesis pathway and experimental workflow.

Overview of the Synthetic Pathway

The synthesis of 6-Chloro-3-nitropicolinamide is proposed to proceed via two sequential reactions:

-

Amidation of 6-Chloropicolinic Acid: The initial step involves the conversion of the carboxylic acid functionality of 6-chloropicolinic acid into a primary amide, yielding 6-chloropicolinamide. This transformation is typically achieved by first activating the carboxylic acid, for instance, by forming an acyl chloride, followed by reaction with an ammonia source.

-

Electrophilic Nitration of 6-Chloropicolinamide: The subsequent step is the regioselective nitration of the pyridine ring of 6-chloropicolinamide. The electron-withdrawing nature of the chloro and carboxamide substituents directs the incoming nitro group to the 3-position of the pyridine ring, affording the target molecule, 6-Chloro-3-nitropicolinamide.

Experimental Protocols

Step 1: Synthesis of 6-Chloropicolinamide from 6-Chloropicolinic Acid

This protocol describes a general method for the amidation of a carboxylic acid via an acyl chloride intermediate.

Materials:

-

6-Chloropicolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Acyl Chloride Formation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloropicolinic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of anhydrous DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Amidation: In a separate flask, cool the ammonia solution to 0 °C. Slowly add the freshly prepared 6-chloropicolinoyl chloride solution to the cooled ammonia solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-chloropicolinamide. The crude product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of 6-Chloro-3-nitropicolinamide

This protocol details the electrophilic nitration of 6-chloropicolinamide using a standard mixed acid method.

Materials:

-

6-Chloropicolinamide

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Concentrated nitric acid (HNO₃, 70%)

-

Ice

-

Distilled water

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. Maintain the temperature below 10 °C.

-

Nitration Reaction: To a separate round-bottom flask, add 6-chloropicolinamide and cool the flask in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the 6-chloropicolinamide, ensuring the reaction temperature is maintained between 0 and 5 °C. After the addition is complete, continue stirring at this temperature for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product should precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude 6-Chloro-3-nitropicolinamide can be dried and further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Data Presentation

The following tables summarize typical quantitative data for the synthesis of 6-Chloro-3-nitropicolinamide. The data for the amidation step is based on general procedures for similar carboxylic acids, and the nitration data is based on protocols for structurally related pyridine derivatives. Actual results may vary depending on the specific reaction conditions and scale.

Table 1: Quantitative Data for the Synthesis of 6-Chloropicolinamide

| Parameter | Value | Reference |

| Reactants | ||

| 6-Chloropicolinic acid | 1.0 eq | General Protocol |

| Thionyl chloride | 1.5 eq | [1] |

| Ammonia | Excess | [1] |

| Reaction Conditions | ||

| Solvent | Anhydrous DCM | [1] |

| Temperature (Acyl Chloride Formation) | 0 °C to RT | [1] |

| Temperature (Amidation) | 0 °C to RT | [1] |

| Reaction Time | 2 - 5 hours | [2] |

| Yield | ||

| Expected Yield | 70 - 90% | Inferred from similar reactions |

Table 2: Quantitative Data for the Synthesis of 6-Chloro-3-nitropicolinamide

| Parameter | Value | Reference |

| Reactants | ||

| 6-Chloropicolinamide | 1.0 eq | General Protocol |

| Concentrated H₂SO₄ | 4 - 5 volumes | [3] |

| Concentrated HNO₃ | 1.1 - 1.5 eq | [3] |

| Reaction Conditions | ||

| Temperature | 0 - 5 °C | [3] |

| Reaction Time | 1.5 - 3 hours | [4] |

| Yield | ||

| Expected Yield | 60 - 85% | Inferred from similar reactions[4][5] |

Visualization of Synthesis and Workflow

The following diagrams illustrate the overall synthesis pathway and the experimental workflow for the preparation of 6-Chloro-3-nitropicolinamide.

Caption: Overall synthesis pathway for 6-Chloro-3-nitropicolinamide.

Caption: Experimental workflow for the synthesis of 6-Chloro-3-nitropicolinamide.

References

In-Depth Technical Guide to 6-Chloro-3-nitropicolinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Chloro-3-nitropicolinamide, a key intermediate in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical parameters, and available spectral data. A detailed experimental protocol for its synthesis and purification is provided. Furthermore, this guide explores the potential biological activities of related picolinamide derivatives, offering insights into possible avenues for future research and drug development applications.

Chemical Properties and Data

6-Chloro-3-nitropicolinamide is a substituted pyridine derivative with the chemical formula C₆H₄ClN₃O₃. Its chemical structure features a pyridine ring substituted with a chlorine atom, a nitro group, and a carboxamide group, making it a versatile scaffold for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 6-Chloro-3-nitropicolinamide

| Property | Value | Source(s) |

| IUPAC Name | 6-chloro-3-nitropyridine-2-carboxamide | [1] |

| CAS Number | 171178-21-5 | [2][3] |

| Molecular Formula | C₆H₄ClN₃O₃ | [2][3] |

| Molecular Weight | 201.57 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | N/A |

| Boiling Point | 323.6 ± 42.0 °C (Predicted) | N/A |

| Density | 1.610 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 13.58 ± 0.50 (Predicted) | N/A |

| Canonical SMILES | C1=CC(=NC(=C1--INVALID-LINK--[O-])C(=O)N)Cl | [2] |

| InChI | InChI=1S/C6H4ClN3O3/c7-4-2-1-3(10(12)13)5(9-4)6(8)11/h1-2H,(H2,8,11) | [2] |

| InChIKey | SZUHUTYSEVDKJJ-UHFFFAOYSA-N | [2] |

Note: Some physical properties are predicted and have not been experimentally verified in the available literature.

Experimental Protocols

Synthesis of 6-Chloro-3-nitropicolinamide

A common synthetic route to 6-Chloro-3-nitropicolinamide involves the hydrolysis of the corresponding nitrile precursor.

Workflow for the Synthesis of 6-Chloro-3-nitropicolinamide

Caption: Synthetic workflow for 6-Chloro-3-nitropicolinamide.

Detailed Methodology:

-

Reaction Setup: In a suitable reaction vessel, a mixture of 6-chloro-3-nitropicolinonitrile (1 equivalent), tin(II) chloride dihydrate (4 equivalents), and ethanol is prepared.

-

Reaction Conditions: The mixture is heated to 85°C and stirred for 3 hours.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The residue is then diluted with water. The pH of the aqueous solution is carefully adjusted to 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous mixture is extracted multiple times with ethyl acetate.

-

Purification: The organic layers are combined and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield 6-chloro-3-nitropicolinamide.

Analytical Characterization

Potential Biological Activity and Therapeutic Relevance

While no specific biological activities have been reported for 6-Chloro-3-nitropicolinamide itself, the picolinamide scaffold is a well-established pharmacophore in drug discovery. Various derivatives have been investigated for a range of therapeutic applications.

Anticancer Potential

Several studies have explored the anticancer properties of picolinamide derivatives. For instance, novel N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their antitumor activities, with some compounds showing potent and broad-spectrum anti-proliferative effects on human cancer cell lines.[6] One promising compound from this class was found to selectively inhibit Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors.[6] Additionally, a series of 4-(4-aminophenoxy)picolinamide derivatives have been designed and synthesized as potential antitumor agents, with some exhibiting stronger inhibitory activities against cancer cell lines than the approved drug cabozantinib.[8] These studies suggest that the picolinamide core can be a valuable starting point for the development of novel anticancer agents.

Logical Relationship of Picolinamide Derivatives in Cancer Research

Caption: Picolinamide derivatives in anticancer drug discovery.

Enzyme Inhibition

Picolinamide derivatives have also been investigated as inhibitors of various enzymes. A series of 6-substituted picolinamides were synthesized and found to be potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[9] The optimization of a lead compound from this series resulted in a metabolically stable molecule that showed efficacy in a mouse model of diabetes.[9]

Safety and Handling

Based on available supplier information, 6-Chloro-3-nitropicolinamide is associated with the hazard statement H302 (Harmful if swallowed).[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. It is recommended to handle the compound in a well-ventilated area or a fume hood. For storage, it should be kept in a dark place under an inert atmosphere at 2-8°C.[2]

Conclusion

6-Chloro-3-nitropicolinamide is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. While experimental data on its physicochemical properties and biological activities are limited, the established importance of the picolinamide scaffold in medicinal chemistry, particularly in the fields of oncology and metabolic diseases, underscores the potential utility of this compound. Further research is warranted to fully characterize 6-Chloro-3-nitropicolinamide and to explore its potential applications in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

- 1. 6-Chloronicotinamide | C6H5ClN2O | CID 80456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-3-nitropicolinamide,171178-21-5-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. 6-Chloro-3-nitropicolinamide [acrospharma.co.kr]

- 4. 171178-21-5|6-Chloro-3-nitropicolinamide|BLD Pharm [bldpharm.com]

- 5. 93683-65-9|6-Chloro-3-nitropicolinonitrile|BLD Pharm [bldpharm.com]

- 6. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-Chloro-3-nitropicolinamide (CAS: 171178-21-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-3-nitropicolinamide, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and analytical characterization. While specific biological activity and mechanistic studies on this particular compound are limited in publicly accessible literature, this guide lays the foundational chemical information necessary for researchers initiating further investigation.

Chemical and Physical Properties

6-Chloro-3-nitropicolinamide is a chlorinated nitropyridine derivative. The presence of the chloro, nitro, and amide functional groups on the pyridine ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules.[1][2] The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the pyridine core.

Table 1: Physicochemical Properties of 6-Chloro-3-nitropicolinamide

| Property | Value | Source |

| CAS Number | 171178-21-5 | [3][4] |

| Molecular Formula | C₆H₄ClN₃O₃ | [4] |

| Molecular Weight | 201.57 g/mol | [4] |

| Predicted Boiling Point | 323.6±42.0 °C | Acros Pharmatech |

| Predicted Density | 1.610±0.06 g/cm³ | Acros Pharmatech |

| Predicted pKa | 13.58±0.50 | Acros Pharmatech |

| Purity (Typical) | ≥95% | [4] |

Note: Predicted values are computationally derived and have not been experimentally verified in the available literature.

Synthesis

A known synthetic route to 6-Chloro-3-nitropicolinamide involves the hydrolysis of the corresponding nitrile precursor, 6-chloro-3-nitropicolinonitrile.

Experimental Protocol: Synthesis of 6-Chloro-3-nitropicolinamide[5]

Materials:

-

6-chloro-3-nitropyridinecarbonitrile (12 g, 65.4 mmol)

-

Tin(II) chloride dihydrate (59 g, 262 mmol)

-

Ethanol (144 mL)

-

Water

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 6-chloro-3-nitropyridinecarbonitrile and tin(II) chloride dihydrate in ethanol is heated to 85°C.

-

The reaction is maintained at this temperature for 3 hours.

-

Upon completion, the reaction solution is concentrated under reduced pressure.

-

The residue is diluted with water.

-

Saturated aqueous sodium bicarbonate is slowly added to adjust the pH to 8.

-

The mixture is extracted several times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The organic layer is concentrated under reduced pressure to yield 6-chloro-3-nitropicolinamide.

Diagram 1: Synthesis Workflow of 6-Chloro-3-nitropicolinamide

Caption: Synthetic pathway from the nitrile precursor to the final amide product.

Analytical Data

Detailed experimental spectroscopic data for 6-Chloro-3-nitropicolinamide is not widely available in peer-reviewed literature. However, chemical suppliers indicate that analytical data such as NMR, HPLC, and LC-MS are available upon request.[5] For researchers, it is standard practice to perform full characterization to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Characterization

| Technique | Purpose |

| ¹H NMR | Elucidation of the proton environment of the molecule. |

| ¹³C NMR | Determination of the carbon skeleton. |

| FT-IR | Identification of functional groups (e.g., C=O, N-H, NO₂, C-Cl). |

| Mass Spectrometry | Confirmation of molecular weight and fragmentation pattern. |

| HPLC/UPLC | Assessment of purity. |

| Melting Point | Determination of a key physical property and indicator of purity. |

| Solubility | Characterization of solubility in various solvents for experimental design. |

Potential Biological Activity and Research Directions

While no specific biological activities for 6-Chloro-3-nitropicolinamide have been reported, the structural motifs present in the molecule are found in compounds with a wide range of biological functions.

-

Picolinamide Derivatives: This class of compounds has been investigated for various therapeutic applications, including as inhibitors of enzymes.

-

Nitropyridine Derivatives: The nitropyridine scaffold is a key component in a number of biologically active molecules.

-

Chlorinated Heterocycles: The incorporation of chlorine atoms into heterocyclic rings is a common strategy in drug design to modulate physicochemical properties and biological activity.

Given these general observations, 6-Chloro-3-nitropicolinamide could serve as a starting point or intermediate for the development of novel therapeutic agents. Further research could explore its potential in areas such as:

-

Antimicrobial Activity: Many heterocyclic compounds containing nitrogen and halogen atoms exhibit antimicrobial properties.

-

Enzyme Inhibition: The molecule could be screened against various enzyme targets relevant to human diseases.

-

Oncology: Substituted pyridines are a common feature in many small-molecule kinase inhibitors used in cancer therapy.

Diagram 2: Logical Workflow for Investigating Biological Potential

References

- 1. 6-Chloronicotinamide | C6H5ClN2O | CID 80456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 6-Chloro-3-nitropicolinonitrile, CAS No. 93683-65-9 - iChemical [ichemical.com]

- 4. 6-Chloro-3-nitropicolinamide [acrospharma.co.kr]

- 5. 171178-21-5|6-Chloro-3-nitropicolinamide|BLD Pharm [bldpharm.com]

Unraveling the Enigmatic Mechanism of 6-Chloro-3-nitropicolinamide: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive exploration into the potential mechanism of action of 6-Chloro-3-nitropicolinamide, a compound of interest within the broader class of picolinamide derivatives. While direct research on this specific molecule is limited, this document synthesizes current knowledge from structurally related compounds to infer its likely biological activities, cellular targets, and signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutic agents.

Executive Summary

6-Chloro-3-nitropicolinamide belongs to the picolinamide class of compounds, which are derivatives of picolinic acid. This structural family has demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. The presence of a nitro group and a chloro substitution on the pyridine ring suggests a potential for unique interactions with biological targets. Drawing parallels from related nitropicolinamides and pyridine carboxamide derivatives, this guide postulates that 6-Chloro-3-nitropicolinamide may exert its effects through mechanisms such as enzyme inhibition, induction of cellular stress pathways, and modulation of inflammatory responses.

The Landscape of Picolinamide Derivatives in Therapeutics

Picolinamide and its derivatives serve as a versatile scaffold in medicinal chemistry due to their ability to act as bidentate ligands and participate in various biological interactions.[1] This versatility has led to the development of numerous compounds with therapeutic potential across different disease areas.

Anticancer Activity

Several picolinamide derivatives have been investigated as anticancer agents. Their mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Furthermore, rhodium(III)-picolinamide complexes have been shown to induce apoptosis and autophagy in cancer cells, suggesting a multi-faceted approach to inhibiting tumor growth.[2][3][4]

Antimicrobial Properties

Nitropicolinic acids and their amides have been identified as having potent antituberculosis activity.[5] The nitro group is often crucial for the antimicrobial effect, suggesting a potential mechanism involving bioreductive activation within the target pathogen.

Enzyme Inhibition

The picolinamide structure is a common feature in various enzyme inhibitors. For instance, derivatives have been developed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and the protein tyrosine phosphatase SHP2.[1][6][7] This suggests that 6-Chloro-3-nitropicolinamide could potentially target a range of enzymes depending on its specific conformation and electronic properties.

Postulated Mechanism of Action of 6-Chloro-3-nitropicolinamide

Based on the activities of structurally analogous compounds, the mechanism of action of 6-Chloro-3-nitropicolinamide can be hypothesized to involve one or more of the following pathways.

Inhibition of Cellular Kinases

Many pyridine carboxamide derivatives function as kinase inhibitors. It is plausible that 6-Chloro-3-nitropicolinamide could target protein kinases involved in cell signaling pathways critical for cell growth and proliferation.

Diagram: Postulated Kinase Inhibition Pathway

Caption: Potential mechanism of 6-Chloro-3-nitropicolinamide via kinase inhibition.

Induction of Oxidative Stress and Apoptosis

The nitroaromatic structure of 6-Chloro-3-nitropicolinamide could be susceptible to enzymatic reduction, leading to the formation of reactive oxygen species (ROS). An increase in intracellular ROS can trigger cellular stress pathways, leading to programmed cell death (apoptosis).

Diagram: Hypothesized Apoptosis Induction Workflow

Caption: Postulated workflow for apoptosis induction by 6-Chloro-3-nitropicolinamide.

Quantitative Data from Related Picolinamide Derivatives

While specific quantitative data for 6-Chloro-3-nitropicolinamide is not publicly available, the following tables summarize data from related compounds to provide a comparative context for potential potency.

Table 1: Inhibitory Activity of Picolinamide Derivatives against various Enzymes

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| 6-Substituted Picolinamides | 11β-HSD1 | 11 - 130 | [1] |

| Pyridine Carboxamides | SHP2 | 0.13 | [7] |

| Picolinamide Hybrids | VEGFR-2 | < 100 | [1] |

Table 2: Antimicrobial Activity of Nitropicolinamide Analogs

| Compound Class | Target Organism | MIC90 (µM) | Reference |

| 6-Nitropicolinamide Derivative | M. tuberculosis | 1.4 | [5] |

| 5-Nitropicolinic Acid | M. tuberculosis | 11 | [5] |

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of 6-Chloro-3-nitropicolinamide, a series of key experiments would be required.

Kinase Inhibition Assay

Objective: To identify specific protein kinases inhibited by the compound.

Methodology:

-

A panel of recombinant human kinases would be screened using a radiometric or fluorescence-based assay format.

-

The compound would be incubated with each kinase, a suitable substrate, and ATP (radiolabeled or with a reporter system).

-

The level of substrate phosphorylation would be measured to determine the inhibitory activity of the compound.

-

IC50 values would be calculated for any kinases showing significant inhibition.

Diagram: Kinase Inhibition Assay Workflow

Caption: A streamlined workflow for identifying kinase targets.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement within a cellular context.

Methodology:

-

Intact cells would be treated with the compound or a vehicle control.

-

The treated cells would be heated to various temperatures.

-

Cells would be lysed, and the soluble fraction of proteins would be separated from the aggregated, denatured proteins.

-

The presence of a specific target protein in the soluble fraction at different temperatures would be analyzed by Western blotting or mass spectrometry.

-

A shift in the thermal denaturation curve of the target protein in the presence of the compound indicates direct binding.

ROS Production and Apoptosis Assays

Objective: To determine if the compound induces oxidative stress and apoptosis.

Methodology:

-

ROS Detection: Cells would be treated with the compound and then incubated with a fluorescent probe sensitive to ROS (e.g., DCFDA). The fluorescence intensity would be measured by flow cytometry or fluorescence microscopy.

-

Apoptosis Assay: Treated cells would be stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Caspase Activity: Caspase-3/7 activity would be measured using a luminescent or colorimetric substrate-based assay in treated cell lysates.

Conclusion and Future Directions

While the precise mechanism of action of 6-Chloro-3-nitropicolinamide remains to be fully elucidated, the existing literature on related picolinamide and nitropyridine derivatives provides a strong foundation for targeted investigation. The proposed mechanisms, including kinase inhibition and induction of apoptosis via oxidative stress, offer promising avenues for future research. The experimental protocols outlined in this guide provide a clear roadmap for researchers to unravel the therapeutic potential of this intriguing molecule. Further studies focusing on target identification, structure-activity relationship (SAR), and in vivo efficacy are warranted to fully understand and exploit the biological activities of 6-Chloro-3-nitropicolinamide.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pubs.acs.org [pubs.acs.org]

- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Review of Picolinamide Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Picolinamide, a simple derivative of picolinic acid, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ability to act as a bidentate ligand, coupled with favorable physicochemical properties, has propelled the development of a diverse array of derivatives with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of recent advancements in the field, focusing on the synthesis, biological evaluation, and mechanisms of action of picolinamide derivatives across various therapeutic modalities, including oncology, infectious diseases, and metabolic disorders.

I. Synthetic Strategies: Crafting the Picolinamide Core

The synthesis of picolinamide derivatives predominantly relies on the robust and versatile amide bond formation. The general approach involves the coupling of a substituted picolinic acid with a primary or secondary amine.

A common and effective method is the direct amide coupling, where the carboxylic acid of the picolinic acid moiety is activated to facilitate nucleophilic attack by the amine. This activation is typically achieved using a variety of coupling reagents.

Another established route involves the conversion of the picolinic acid to a more reactive acyl chloride. This intermediate readily reacts with a wide range of amines to yield the desired picolinamide.

For derivatives requiring substitution on the pyridine ring, nucleophilic aromatic substitution on a suitable chloropyridine precursor is a frequently employed strategy. More complex derivatives, particularly those designed as enzyme inhibitors, often necessitate multi-step synthetic sequences. These may involve initial modifications to a picoline precursor, followed by condensation and subsequent functional group interconversions to arrive at the final target molecule.[2]

II. Therapeutic Applications and Biological Activity

Picolinamide derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in numerous therapeutic areas. Their success stems from the scaffold's ability to be readily modified, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1]

A. Anticancer Activity

A significant focus of research on picolinamide derivatives has been in the realm of oncology. These compounds have been shown to target key proteins involved in cancer progression, such as receptor tyrosine kinases and mitotic kinases.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3] Picolinamide-based derivatives have been designed as potent VEGFR-2 inhibitors.[3] Often, these are hybrid molecules that combine the picolinamide scaffold with pharmacophoric elements of known VEGFR-2 inhibitors like Sorafenib and Axitinib.[1][3]

Table 1: In Vitro Activity of Picolinamide Derivatives as VEGFR-2 Inhibitors and Anticancer Agents

| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |

| 7h | VEGFR-2 | 87 | A549 | - | [4] |

| 9a | VEGFR-2 | 27 | A549 | - | [4] |

| 9l | VEGFR-2 | 94 | A549 | - | [4] |

| Sorafenib (Reference) | VEGFR-2 | 180 | A549 | 19.3 | [3][4] |

| 8j | VEGFR-2 | 530 | A549 | 12.5 | [3] |

| HepG2 | 20.6 | [3] | |||

| 8l | VEGFR-2 | 290 | A549 | 13.2 | [3] |

| HepG2 | 18.2 | [3] | |||

| Axitinib (Reference) | - | - | A549 | 22.4 | [3] |

| HepG2 | 38.7 | [3] |

Aurora B kinase is a key regulator of mitosis, and its overexpression is a common feature in many human cancers, making it an attractive therapeutic target.[1] A series of N-methylpicolinamide-4-thiol derivatives have been synthesized and identified as selective inhibitors of Aurora-B kinase.[5][6]

Table 2: In Vitro Antiproliferative Activity of N-methylpicolinamide-4-thiol Derivatives

| Compound | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | SW480 IC50 (µM) | SPC-A1 IC50 (µM) | A375 IC50 (µM) | Reference |

| 6p | <10 | <10 | <10 | <10 | <10 | [5] |

| Sorafenib (Reference) | >10 | >10 | >10 | >10 | >10 | [5] |

Compound 6p demonstrated significant cytotoxicity with IC50 values less than 10 µM across all tested cell lines, outperforming the reference drug sorafenib.[5] At a concentration of 10 µM, compound 6p was found to selectively inhibit Aurora-B kinase by 87%.[5]

B. Antifungal Activity

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Picolinamide derivatives have been identified as having potent and versatile antifungal properties, particularly against pathogenic Candida and Aspergillus species.[7] Their mechanism of action involves the targeting of the fungal lipid-transfer protein Sec14p, an essential protein for fungal viability.[7][8]

Table 3: Antifungal Activity of Picolinamide Derivatives

| Compound | Target | Species | Activity | Reference |

| Picolinamide Derivatives | Sec14p | Saccharomyces cerevisiae, Candida spp., Aspergillus spp. | Potent Antifungal Activity | [7] |

C. Antiviral Activity

Picolinic acid, the parent compound of this class, has been shown to exhibit broad-spectrum antiviral activity against a range of enveloped viruses, including SARS-CoV-2 and influenza A virus.[9] The proposed mechanism of action is the inhibition of membrane fusion events during viral entry.[9] This suggests that picolinamide derivatives could be promising candidates for the development of novel antiviral therapeutics.

D. Enzyme Inhibition

The picolinamide scaffold has proven to be a versatile framework for the design of potent and selective enzyme inhibitors.

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol. Its overexpression is implicated in metabolic disorders such as type 2 diabetes.[1] High-throughput screening and subsequent optimization of a picolinamide hit compound led to the discovery of highly potent and metabolically stable 11β-HSD1 inhibitors.[1][10][11]

Table 4: 11β-HSD1 Inhibition by Picolinamide Derivatives

| Compound | h-11β-HSD1 IC50 (nM) | m-11β-HSD1 IC50 (nM) | Reference |

| Initial Hit (1) | 130 | 160 | [1] |

| Optimized Lead (25) | 11 | 14 | [1] |

| Optimized Lead (24) | 8 | 12 | [1] |

Acetylcholinesterase inhibitors are the primary treatment for the symptoms of Alzheimer's disease. A series of picolinamide derivatives containing a dimethylamine side chain have been synthesized and evaluated as AChE inhibitors, with structure-activity relationship (SAR) studies revealing key determinants for potency and selectivity.[1][12]

Table 5: Acetylcholinesterase Inhibition by Picolinamide Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) | Reference |

| 7a | 2.49 ± 0.19 | >250 | >100.40 | [12] |

III. Experimental Protocols

A. General Synthesis of Picolinamide Derivatives

Amide Coupling Reaction [1][2]

-

To a solution of the substituted picolinic acid (1 equivalent) and a suitable amine (1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)), add a coupling agent (e.g., DCC, HOBt, or T3P) (1.1-1.5 equivalents).

-

If required, add a base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (1-2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure picolinamide derivative.

B. Biological Assays

-

Perform the assay in a 96-well plate format.

-

To each well, add the test compound (picolinamide derivative) at various concentrations.

-

Add the VEGFR-2 enzyme and the substrate (e.g., a synthetic peptide).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction and measure the kinase activity. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

A panel of six kinases can be used to assess the selectivity of the compounds.

-

Evaluate the inhibitory activity of the picolinamide derivatives at a fixed concentration (e.g., 10 µM).

-

The percentage of inhibition for each kinase is determined.

-

Seed human cancer cell lines (e.g., HepG2, HCT-116, SW480, SPC-A1, and A375) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the picolinamide derivatives for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Perform the assay using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Prepare serial dilutions of the picolinamide derivatives in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the fungal strain (e.g., Candida albicans).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.

IV. Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by picolinamide derivatives is crucial for rational drug design and development.

A. VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-ERK/MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[4][8][10] Picolinamide-based VEGFR-2 inhibitors block the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling cascades.

Caption: VEGFR-2 Signaling Pathway and Inhibition by Picolinamide Derivatives.

B. Aurora B Kinase Signaling in Mitosis

Aurora B kinase, as a component of the chromosomal passenger complex (CPC), plays a pivotal role in ensuring proper chromosome segregation and cytokinesis during mitosis.[7] It is involved in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents premature entry into anaphase.[7] Aurora B phosphorylates numerous substrates at the kinetochore to correct erroneous microtubule attachments and to signal the presence of unattached kinetochores to the SAC. Picolinamide derivatives that inhibit Aurora B disrupt these processes, leading to mitotic arrest and ultimately, apoptosis in cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Strategies For Combating Fungal Infections: Inhibiting Inositol Lipid Signaling By Targeting Sec14 Phosphatidylinositol Transfer Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Biological Activity of Nitrated Picolinamides

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinamide, a derivative of picolinic acid, represents a versatile and privileged scaffold in medicinal chemistry, leading to derivatives with a wide array of biological activities.[1] The incorporation of a nitro (NO₂) group is a well-established strategy in drug design to modulate the electronic properties and biological functions of a molecule, often imparting potent antimicrobial, anticancer, or anti-inflammatory effects.[2][3] The nitro group's ability to undergo bioreduction to form reactive radical species is a key mechanism behind its cytotoxicity towards pathogens and cancer cells.[2][3] This technical guide provides a comprehensive overview of the known and potential biological activities of nitrated picolinamides. It synthesizes direct evidence from studies on this specific chemical class with structure-activity relationship (SAR) data from related picolinamide and nitro-aromatic compounds to build a cohesive understanding of their therapeutic potential. This document covers their synthesis, antibacterial, potential anticancer, and anti-inflammatory activities, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Synthesis of Nitrated Picolinamides

The synthesis of picolinamide derivatives generally involves the coupling of a substituted picolinic acid with a desired amine using various reagents and conditions.[1] For nitrated analogues, the synthesis can proceed either by using a pre-nitrated picolinic acid precursor or by nitrating the picolinamide scaffold at a later stage.

A common synthetic route involves a coupling reaction between a nitropicolinic acid and an amine using a coupling agent like propanephosphonic anhydride (T3P).[4] An alternative approach for certain structures involves a nucleophilic aromatic substitution reaction, where a phenol derivative displaces a leaving group (e.g., chlorine) on a chloro-cyanopyridine, followed by further chemical transformations.[4]

Caption: General synthetic workflows for nitrated picolinamides.

Biological Activities

Antibacterial Activity

The most significant and well-documented activity of the picolinamide class is its potent and selective antibacterial effect, particularly against the urgent health threat, Clostridioides difficile (C. diff).[5] Research into the structure-activity relationship of over 100 picolinamide analogues has demonstrated that specific substitutions can impart exquisite selectivity for C. difficile over other gut microbiota, which is crucial for preventing the dysbiosis that often leads to recurrent infections.[4]

While many picolinamide derivatives show broad activity, certain modifications, such as 2,4-substitution, have been shown to produce compounds with over a 1000-fold greater selectivity for C. difficile compared to other bacteria like MRSA.[4] In a broad screening, most picolinamide analogues had MIC values <16 µg/mL against C. difficile, with the notable exception of certain nitro-containing analogues (compounds 49-50 in the study), indicating that the position and electronic environment of the nitro group are critical for retaining high potency.[4]

Table 1: Antibacterial Activity of Selected Picolinamide Analogues against C. difficile

| Compound | R Group Modification | MIC against C. difficile (µg/mL)[4] | Selectivity vs. MRSA |

|---|---|---|---|

| 4 | Isonicotinamide Core | 0.25 | 1-fold |

| 87 | 2,4-Substituted Picolinamide | 0.125 | >1024-fold |

| 49-50 | Nitro-containing Analogues | >16 | Not specified |

| 106-111 | Picolinamides with Ether Linkage | ≤1 | High |

The mechanism of action for nitroaromatic antibacterial agents is generally accepted to involve the intracellular enzymatic reduction of the nitro group.[6][7] This process generates a highly reactive nitro radical anion and other toxic intermediates like nitroso and hydroxylamine species.[6][8] These intermediates can covalently bind to and damage critical macromolecules such as DNA, leading to cell death.[7]

Caption: Proposed mechanism of antibacterial action for nitrated picolinamides.

Potential Anticancer Activity

While research specifically targeting nitrated picolinamides as anticancer agents is limited, evidence from related compound classes provides a strong rationale for their investigation. Non-nitrated picolinamide derivatives have demonstrated significant antitumor activity. For instance, a series of N-methylpicolinamide-4-thiol derivatives showed potent, broad-spectrum antiproliferative activity against various human cancer cell lines, with one compound (6p ) exhibiting greater cytotoxicity than the reference drug sorafenib.[9][10] The mechanism for this activity was identified as the selective inhibition of Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors.[9]

Furthermore, the inclusion of a nitro group on other heterocyclic scaffolds is a known strategy for developing anticancer agents.[11] The nitro moiety can contribute to cytotoxicity through mechanisms such as inducing DNA damage or modulating key signaling pathways.[11] It is plausible that a nitrated picolinamide could function as a dual-action agent, where the picolinamide core targets a specific protein like Aurora-B kinase, and the nitro group provides an additional layer of cytotoxicity.

Table 2: In Vitro Antiproliferative Activity of Picolinamide Derivative 6p

| Cancer Cell Line | IC₅₀ of Compound 6p (µM)[9] | IC₅₀ of Sorafenib (µM)[9] |

|---|---|---|

| HepG2 (Liver) | 7.91 | 11.22 |

| HCT-116 (Colon) | 5.62 | 8.32 |

| SW480 (Colon) | 8.32 | 10.47 |

| SPC-A1 (Lung) | 6.31 | 9.55 |

| A375 (Melanoma) | 9.55 | 12.02 |

Caption: Inhibition of the Aurora-B kinase pathway by picolinamide derivatives.

Potential Anti-inflammatory Activity

The anti-inflammatory potential of nitrated picolinamides can be inferred from studies on structurally related molecules. Nicotinamides and benzamides, which share the carboxamide functional group attached to a pyridine or benzene ring, respectively, have been shown to possess anti-inflammatory properties.[12] Their mechanism of action involves the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[12]

NF-κB is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including those for cytokines like TNF-α and IL-1β.[13]

Significantly, nitrated fatty acids have also been identified as endogenous anti-inflammatory mediators that operate by directly inhibiting NF-κB activation.[13][14] These molecules act as electrophiles and can directly alkylate components of the NF-κB pathway, preventing its activation.[13] Given these precedents, it is highly probable that nitrated picolinamides could similarly inhibit the NF-κB pathway, thereby exerting a potent anti-inflammatory effect.

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A pure culture of the test bacterium (e.g., C. difficile) is grown in an appropriate broth medium to a specified density (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compound (nitrated picolinamide) is serially diluted (typically two-fold) in a 96-well microtiter plate using the broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the bacteria. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., anaerobically for C. difficile at 37°C for 24-48 hours).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Incubation: The plate is incubated for 2-4 hours to allow formazan formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC₅₀ value (concentration causing 50% inhibition of cell growth) is then calculated.[9]

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as Aurora-B.

-

Reagents: The assay typically includes the purified recombinant kinase (e.g., Aurora-B), a specific substrate (e.g., a peptide that the kinase phosphorylates), and ATP (the phosphate donor).

-

Reaction Setup: The test compound is pre-incubated with the kinase in an assay buffer.

-

Initiation: The kinase reaction is initiated by adding the substrate and ATP.

-

Detection: The amount of phosphorylation is quantified. This can be done using various methods, such as:

-

Radiometric: Using ³²P-labeled ATP and measuring the radioactivity incorporated into the substrate.

-

Luminescence-based: Using an assay like Kinase-Glo®, which measures the amount of ATP remaining after the reaction. Lower ATP levels indicate higher kinase activity.

-

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control (no compound), and an IC₅₀ value is determined.[9]

Conclusion and Future Directions

Nitrated picolinamides represent a promising, albeit underexplored, class of compounds for therapeutic development. The existing research, primarily in the antibacterial field, demonstrates that the picolinamide scaffold is highly effective and tunable, particularly for targeting C. difficile.[4] While the limited data on specific nitro-containing analogues suggests that their placement is critical to activity, the broader success of nitroaromatics in medicine indicates a high potential for success with further optimization.[4][7]

The strong rationale for potential anticancer and anti-inflammatory activities, built upon the established mechanisms of both the picolinamide core and the nitro functional group, warrants significant investigation.[9][12][13] Future research should focus on the systematic synthesis and screening of a dedicated library of nitrated picolinamide derivatives. This library should explore various positions and electronic environments for the nitro group to fully elucidate the structure-activity relationships for antibacterial, anticancer, and anti-inflammatory applications. Mechanistic studies to confirm the inhibition of targets like Aurora-B kinase and the NF-κB pathway will be crucial for advancing these compounds toward clinical consideration.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 9. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophilic nitro-fatty acids: anti-inflammatory mediators in the vascular compartment - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of 6-Chloro-3-nitropicolinamide and its Structural Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the specific synthesis, biological activity, and detailed experimental protocols for 6-Chloro-3-nitropicolinamide and its direct structural analogs is limited. This guide provides a comprehensive overview based on available patent literature and extrapolates potential synthetic strategies and biological considerations from related chemical structures.

Introduction to 6-Chloro-3-nitropicolinamide

The core structure of 6-Chloro-3-nitropicolinamide presents several avenues for the exploration of structural analogs. Modifications to the chloro, nitro, and amide functionalities could lead to a diverse library of compounds with potentially unique biological profiles.

Core Compound: 6-Chloro-3-nitropicolinamide

While a detailed, peer-reviewed synthesis protocol for 6-Chloro-3-nitropicolinamide is not published, patent documents provide some insight into its preparation. One patent provides the following 1H NMR data, confirming its successful synthesis:

¹H NMR (400 MHz, CDCl₃) δ 11.93 (s, 1H), 11.07 (s, 1H), 9.16 (d, 1H), 8.65 (s, 1H), 7.68 (s, 1H), 7.51 (t, 2H), 7.33 (d, 1H), 7.24 (s, 1H), 7.19 (m, 1H)[1].

The synthesis would likely involve the nitration and chlorination of a suitable picolinamide precursor.

Structural Analogs of 6-Chloro-3-nitropicolinamide: A Prospective Overview

The exploration of structural analogs of 6-Chloro-3-nitropicolinamide can be systematically approached by modifying its key functional groups. The following sections outline potential classes of analogs, their hypothetical synthesis, and predicted properties based on established structure-activity relationships (SAR) of related compounds.

Amide (R-CONH₂) Modifications

The amide group offers a prime site for modification to explore changes in solubility, hydrogen bonding capacity, and steric bulk, which can significantly impact biological activity.

Table 1: Proposed Amide Analogs and Their Potential Properties

| Analog Class | General Structure | R' Group Examples | Potential Synthesis | Predicted Properties |

| N-Substituted Amides | Alkyl, Aryl, Heteroaryl | Acylation of the corresponding amine with 6-chloro-3-nitropicolinoyl chloride. | Altered solubility and membrane permeability. Potential for new interactions with biological targets. | |

| Thioamides | - | Treatment of the primary amide with Lawesson's reagent. | Modified hydrogen bonding capabilities and electronic properties. | |

| Nitriles | - | Dehydration of the primary amide. | Altered polarity and potential for different metabolic pathways. |

Chloro (Cl) Group Modifications

The chlorine atom at the 6-position can be replaced with other functional groups to probe the effects of electronics and sterics at this position.

Table 2: Proposed Chloro Group Analogs and Their Potential Properties

| Analog Class | General Structure | X Group Examples | Potential Synthesis | Predicted Properties |

| Other Halogens | F, Br, I | Nucleophilic aromatic substitution on a suitable precursor. | Modulated lipophilicity and electronic nature of the pyridine ring. | |

| Alkoxy/Aryloxy | OCH₃, OPh | Nucleophilic substitution with corresponding alkoxides or phenoxides. | Introduction of hydrogen bond acceptors and potential for new binding interactions. | |

| Amino | NH₂, NHR, NR₂ | Nucleophilic aromatic substitution with ammonia or amines. | Introduction of a basic center, potentially altering solubility and target interactions. |

Nitro (NO₂) Group Modifications

The nitro group is a strong electron-withdrawing group and a potential site for metabolic reduction. Its modification can drastically alter the electronic properties and metabolic stability of the molecule.

Table 3: Proposed Nitro Group Analogs and Their Potential Properties

| Analog Class | General Structure | Y Group Examples | Potential Synthesis | Predicted Properties |

| Amino | NH₂ | Reduction of the nitro group (e.g., using SnCl₂/HCl or catalytic hydrogenation). | Introduction of a key synthetic handle for further derivatization and a basic center. | |

| Cyano | CN | Sandmeyer reaction on the corresponding amino precursor. | Altered electronic properties and potential for different metabolic fates. | |

| Other Electron-Withdrawing Groups | CF₃, SO₂R | Introduction via appropriate synthetic methodologies on a suitable precursor. | Fine-tuning of the electronic nature of the pyridine ring. |

Experimental Protocols (Generalized)

Due to the lack of specific published protocols for 6-Chloro-3-nitropicolinamide and its analogs, the following are generalized experimental methodologies for the key transformations proposed. Researchers should optimize these conditions for specific substrates.

General Procedure for N-Alkylation/Arylation of the Amide

-

Acid Chloride Formation: To a solution of 6-chloro-3-nitropicolinic acid in a suitable solvent (e.g., dichloromethane, DCM), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in an appropriate solvent (e.g., DCM). To this solution, add the desired primary or secondary amine and a base (e.g., triethylamine or diisopropylethylamine). Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Procedure for Nucleophilic Aromatic Substitution of the Chloro Group

-

Reaction Setup: In a sealed tube, dissolve 6-chloro-3-nitropicolinamide or its analog in a suitable polar aprotic solvent (e.g., DMF, DMSO).

-

Nucleophile Addition: Add the desired nucleophile (e.g., sodium methoxide, aniline, sodium azide) and, if necessary, a catalyst (e.g., a palladium or copper catalyst for certain cross-coupling reactions).

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically ranging from 80 to 150 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

General Procedure for Reduction of the Nitro Group

-

Reaction Setup: Dissolve the nitro-containing compound in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

-

Reducing Agent: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reduction is complete.

-

Work-up and Purification: If using a metal/acid reducing system, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product. If using catalytic hydrogenation, filter off the catalyst. Concentrate the filtrate and purify the product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Analog Synthesis

The following diagram illustrates a logical workflow for the synthesis and diversification of 6-Chloro-3-nitropicolinamide analogs.

Caption: Synthetic workflow for generating analogs of 6-Chloro-3-nitropicolinamide.

Conclusion

While 6-Chloro-3-nitropicolinamide itself is not extensively characterized in the public domain, its structure provides a fertile ground for the design and synthesis of novel chemical entities. By systematically modifying the amide, chloro, and nitro functionalities, researchers can generate a diverse library of analogs. The generalized protocols and synthetic strategies outlined in this guide, based on the established chemistry of related heterocyclic compounds, offer a roadmap for exploring the chemical space around this core structure. Such explorations may lead to the discovery of new compounds with valuable biological activities, contributing to the advancement of drug discovery and development. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted to unlock their full potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-nitropicolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Chloro-3-nitropicolinamide, a compound of interest in medicinal chemistry and drug development. This document details its fundamental chemical and physical characteristics, provides experimental protocols for their determination, and presents a plausible mechanism of action based on its chemical structure.

Core Physicochemical Properties

6-Chloro-3-nitropicolinamide, with the CAS number 171178-21-5, is a substituted picolinamide derivative. Its structure, featuring a chlorinated pyridine ring with nitro and amide functional groups, suggests its potential as a versatile building block in the synthesis of more complex molecules. A summary of its core physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClN₃O₃ | [1] |

| Molecular Weight | 201.57 g/mol | [1] |

| Appearance | Light yellow crystalline solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point (Predicted) | 323.6 ± 42.0 °C | |

| Density (Predicted) | 1.610 ± 0.06 g/cm³ | |

| pKa (Predicted) | 13.58 ± 0.50 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of 6-Chloro-3-nitropicolinamide.

Synthesis of 6-Chloro-3-nitropicolinamide

A documented synthetic route to 6-Chloro-3-nitropicolinamide involves the hydrolysis of 6-chloro-3-nitropicolinonitrile.

Procedure:

-

A mixture of 6-chloro-3-nitropyridinecarbonitrile (12 g, 65.4 mmol) and tin(II) chloride dihydrate (59 g, 262 mmol) in ethanol (144 mL) is heated to 85°C.

-

The reaction is carried out for 3 hours.

-

Upon completion, the solution is concentrated under reduced pressure.

-

The residue is diluted with water, followed by the slow addition of a saturated aqueous sodium bicarbonate solution to adjust the pH to 8.

-

The mixture is extracted several times with ethyl acetate.

-

The organic layers are combined and dried over anhydrous sodium sulfate.

-

Finally, the organic layer is concentrated under reduced pressure to yield 6-chloro-3-nitropyridinecarboxamide.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of dry 6-Chloro-3-nitropicolinamide is finely ground using a mortar and pestle.

-

A capillary tube is sealed at one end and packed with the powdered sample to a height of 2-3 mm.

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute for a preliminary determination of the approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is prepared.

-

The sample is then heated rapidly to about 20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Determination of Solubility

Understanding the solubility of a compound in various solvents is essential for its application in synthesis, purification, and formulation.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

-

Analytical balance

Procedure for Qualitative Solubility Determination:

-

Place approximately 10 mg of 6-Chloro-3-nitropicolinamide into a series of labeled test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide, ethyl acetate, hexane).

-

Agitate each tube vigorously using a vortex mixer or by shaking for 1-2 minutes.

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: No apparent dissolution of the solid.

-

Proposed Mechanism of Action: Reductive Activation

While specific biological signaling pathways for 6-Chloro-3-nitropicolinamide have not been elucidated, its chemical structure, particularly the presence of a nitro group on an aromatic ring, suggests a potential mechanism of action common to many nitroaromatic compounds. This mechanism involves reductive activation within biological systems to generate reactive radical species that can induce cellular damage.

The following diagram illustrates a hypothetical workflow for the bioactivation of 6-Chloro-3-nitropicolinamide.

Caption: Hypothetical reductive activation of 6-Chloro-3-nitropicolinamide.

This proposed pathway highlights the enzymatic reduction of the nitro group to a nitro anion radical. This radical can then participate in redox cycling with molecular oxygen to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Alternatively, the nitro anion radical itself may directly interact with and damage cellular macromolecules. This mechanism is a common mode of action for many nitroaromatic compounds with antimicrobial or cytotoxic properties.

Logical Workflow for Physicochemical Characterization

The systematic characterization of a novel compound like 6-Chloro-3-nitropicolinamide follows a logical progression of experiments. The following diagram outlines a typical workflow.

Caption: Workflow for the physicochemical characterization of a new chemical entity.

This workflow begins with the synthesis and purification of the compound, followed by rigorous purity and structural confirmation. Once the identity and purity are established, the fundamental physical properties are determined. These data, along with stability studies, are crucial prerequisites for subsequent biological screening and further development.

References

Spectroscopic Data for 6-Chloro-3-nitropicolinamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-3-nitropicolinamide. Due to the limited availability of public experimental data, this document focuses on predicted spectroscopic values and detailed, generalized experimental protocols for acquiring such data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

6-Chloro-3-nitropicolinamide is a substituted pyridine derivative with the following chemical structure:

Molecular Formula: C₆H₄ClN₃O₃[1] Molecular Weight: 201.57 g/mol [1] CAS Number: 171178-21-5[1]

The structure suggests a complex spectroscopic profile arising from the aromatic pyridine ring, the electron-withdrawing nitro and chloro groups, and the amide functionality.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Chloro-3-nitropicolinamide. These predictions are based on established spectroscopic principles and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.0 | d | 1H | H-4 |

| ~8.4 - 8.6 | d | 1H | H-5 |

| ~8.2 (broad s) | 1H | -NH₂ | Amide Proton |

| ~7.9 (broad s) | 1H | -NH₂ | Amide Proton |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~152 | C-Cl |

| ~148 | C-NO₂ |

| ~145 | C-CONH₂ |

| ~138 | CH (C-4) |

| ~125 | CH (C-5) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data (FTIR-ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (Amide) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1600 | Medium | N-H bend (Amide II) |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1530, ~1350 | Strong | N-O stretch (Nitro group) |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 201/203 | High | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 184/186 | Medium | [M-NH₂]⁺ |

| 155/157 | Medium | [M-NO₂]⁺ |

| 127 | High | [M-NO₂-CO]⁺ |

| 111 | Medium | [C₅H₂ClN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 6-Chloro-3-nitropicolinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 6-Chloro-3-nitropicolinamide (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] The solution would be transferred to a 5 mm NMR tube.[2] ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher NMR spectrometer.[3] The spectrometer would be locked onto the deuterium signal of the solvent, and the magnetic field would be shimmed to achieve optimal resolution.[2] The chemical shifts would be referenced to the residual solvent peak of DMSO-d₆.

Fourier Transform Infrared (FTIR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[4][5] A background spectrum of the clean, empty ATR crystal would be recorded.[6] A small amount of the solid 6-Chloro-3-nitropicolinamide sample would be placed on the diamond crystal of the ATR accessory, ensuring complete coverage.[4] The pressure clamp would be applied to ensure firm contact between the sample and the crystal.[5] The spectrum would be recorded over a range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (MS)